An In-Depth Technical Guide to Ethyl 2-Phenylisonicotinate: Structure, Properties, and Synthetic Pathways
An In-Depth Technical Guide to Ethyl 2-Phenylisonicotinate: Structure, Properties, and Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-phenylisonicotinate is a heterocyclic compound belonging to the pyridine carboxylic acid ester family. Its structure, featuring a phenyl group at the 2-position of the pyridine ring and an ethyl ester at the 4-position, makes it a molecule of significant interest in medicinal chemistry and materials science. The pyridine core is a well-established pharmacophore, and its substitution pattern can profoundly influence biological activity. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic characterization of ethyl 2-phenylisonicotinate, offering valuable insights for its application in research and development.
Chemical Structure and Physicochemical Properties
Ethyl 2-phenylisonicotinate is structurally derived from isonicotinic acid (pyridine-4-carboxylic acid). The molecule consists of a central pyridine ring with a phenyl substituent at the C2 position and an ethyl carboxylate group at the C4 position.
Structural and Molecular Data
A summary of the key identification and structural data for ethyl 2-phenylisonicotinate is presented below.
| Identifier | Value | Source |
| IUPAC Name | ethyl 2-phenylpyridine-4-carboxylate | N/A |
| Synonyms | 2-Phenylisonicotinic acid ethyl ester | N/A |
| Molecular Formula | C₁₄H₁₃NO₂ | [1] |
| Molecular Weight | 227.26 g/mol | Calculated |
| CAS Number | 144501-28-0 | [1] |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of ethyl 2-phenylisonicotinate are not extensively reported in the literature. However, based on its structure and data from analogous compounds such as ethyl isonicotinate and other esters, the following properties can be anticipated:
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Appearance: Likely a colorless to pale yellow liquid or a low-melting solid at room temperature.[2]
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Solubility: Expected to be soluble in common organic solvents like ethanol, ether, and chloroform, with limited solubility in water.[2]
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Boiling Point: Esters typically have lower boiling points than their corresponding carboxylic acids due to the absence of intermolecular hydrogen bonding.[3] The boiling point will be significantly higher than that of ethyl isonicotinate (223-224 °C) due to the increased molecular weight from the phenyl group.
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Stability: The compound is expected to be stable under standard storage conditions, though it may be susceptible to hydrolysis under strongly acidic or basic conditions.
Synthesis of Ethyl 2-Phenylisonicotinate
The most direct and common method for the synthesis of ethyl 2-phenylisonicotinate is the Fischer esterification of its parent carboxylic acid, 2-phenylisonicotinic acid. This reaction involves treating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst.
Proposed Synthetic Protocol: Fischer Esterification
This protocol describes a general procedure for the synthesis of ethyl 2-phenylisonicotinate from 2-phenylisonicotinic acid.
Materials:
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Absolute Ethanol (reagent grade)
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Concentrated Sulfuric Acid (or another strong acid catalyst)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)
Step-by-Step Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-phenylisonicotinic acid (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 eq).
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Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred suspension.
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Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-12 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, remove the excess ethanol under reduced pressure.
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Neutralization: Dilute the residue with water and carefully neutralize the acid with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
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Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
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Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure ethyl 2-phenylisonicotinate.
Spectroscopic Analysis and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.8 | Doublet | 1H | Pyridine H-6 |
| ~8.0-7.8 | Multiplet | 3H | Pyridine H-3, H-5 and Phenyl H-2', H-6' |
| ~7.5-7.3 | Multiplet | 3H | Phenyl H-3', H-4', H-5' |
| ~4.4 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~1.4 | Triplet | 3H | -O-CH₂-CH₃ |
Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (Ester) |
| ~158 | Pyridine C-2 |
| ~150 | Pyridine C-6 |
| ~145 | Pyridine C-4 |
| ~138 | Phenyl C-1' |
| ~130-128 | Phenyl CHs |
| ~122 | Pyridine C-3, C-5 |
| ~62 | -O-CH₂ -CH₃ |
| ~14 | -O-CH₂-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic (Pyridine and Phenyl) |
| ~2980-2850 | C-H stretch | Aliphatic (Ethyl group) |
| ~1730-1715 | C=O stretch | Ester |
| ~1600-1580 | C=C and C=N stretch | Aromatic Rings |
| ~1300-1100 | C-O stretch | Ester |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
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Expected Molecular Ion (M⁺): For ethyl 2-phenylisonicotinate (C₁₄H₁₃NO₂), the expected molecular ion peak in an electron ionization (EI) mass spectrum would be at m/z = 227.
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High-Resolution Mass Spectrometry (HRMS): HRMS would confirm the elemental composition with a high degree of accuracy. Calculated [M+H]⁺: 228.1025.
Potential Applications in Drug Discovery and Development
Nicotinic acid and its derivatives are known to exhibit a wide range of biological activities, making them valuable scaffolds in drug discovery.[6] Derivatives of isonicotinic acid, in particular, have been investigated for various therapeutic applications.
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Antimicrobial and Antifungal Activity: Many pyridine derivatives have shown significant antimicrobial and antifungal properties.[6][7] The presence of the lipophilic phenyl group in ethyl 2-phenylisonicotinate may enhance its ability to penetrate microbial cell membranes.
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Anti-inflammatory and Analgesic Properties: Isonicotinic acid derivatives have been explored for their potential as anti-inflammatory and analgesic agents.[2][8][9]
-
Antiviral and Anticancer Activity: Certain quinazolinone derivatives, which can be synthesized from related starting materials, have shown antiviral and anticancer activities.[10] The 2-phenylpyridine motif is a key structural element in various biologically active compounds.
-
Kinase Inhibition: Substituted pyridines are core structures in many kinase inhibitors used in cancer therapy. Ethyl 2-phenylisonicotinate could serve as a versatile intermediate for the synthesis of more complex molecules targeting various kinases.
The structural features of ethyl 2-phenylisonicotinate make it a promising candidate for further derivatization and biological screening to explore its full therapeutic potential.
Safety and Handling
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Hazards: May be harmful if swallowed.[4] May cause skin, eye, and respiratory irritation.[5]
-
Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
It is essential to consult the Safety Data Sheet (SDS) for any chemical before use.
Conclusion
Ethyl 2-phenylisonicotinate is a valuable heterocyclic compound with significant potential in synthetic and medicinal chemistry. While detailed experimental data for this specific molecule is limited, its structure, properties, and reactivity can be reliably predicted based on established chemical principles and data from analogous compounds. The synthetic route via Fischer esterification of 2-phenylisonicotinic acid is straightforward, providing a reliable method for its preparation. The predicted spectroscopic data serves as a guide for its characterization. Given the diverse biological activities associated with the isonicotinic acid scaffold, ethyl 2-phenylisonicotinate represents a promising building block for the development of novel therapeutic agents. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential.
References
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Kavitha, S., et al. (2025, January 4). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-Phenylisonicotinate. Retrieved from [Link]
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ARC Journals. (2015, August 15). Application of I.R. Spectroscopy & Mass Spectrometry in Structural Elucidation of Drugs. Retrieved from [Link]
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Martens, J., et al. (n.d.). Metabolite Identification Using Infrared Ion Spectroscopy—Novel Biomarkers for Pyridoxine-Dependent Epilepsy. PMC. Retrieved from [Link]
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Raghunath, M., et al. (n.d.). Synthesis, Antiviral and Cytotoxic Activities of 2-(2-Phenyl carboxylic acid)-3-Phenylquinazolin-4(3H)-one Derivatives. PMC. Retrieved from [Link]
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Płazińska, A., et al. (2022, March 4). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. Retrieved from [Link]
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Chemistry Stack Exchange. (2022, December 14). How to interpret this pair of IR and 1H NMR spectra?. Retrieved from [Link]
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NIST. (n.d.). 2-Propenoic acid, 3-phenyl-, ethyl ester. Retrieved from [Link]
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ChemRxiv. (n.d.). Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy. Retrieved from [Link]
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MDPI. (2024, March 31). Design, Synthesis and Biological Evaluation of Novel Phenyl-Substituted Naphthoic Acid Ethyl Ester Derivatives as Strigolactone Receptor Inhibitor. Retrieved from [Link]
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MDPI. (2024, November 12). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Retrieved from [Link]
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Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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